molecular formula C9H10ClFO B13701707 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene

Cat. No.: B13701707
M. Wt: 188.62 g/mol
InChI Key: XXGZIPLMDZZOQH-UHFFFAOYSA-N
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Description

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxyethyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with 2-(chloromethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl ether (CMME): A compound with a similar chloromethoxy group but without the fluorine substitution.

    1,2-Bis(2-chloroethoxy)ethane: A compound with two chloromethoxy groups and a different structural framework.

Uniqueness

1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene is unique due to the presence of both a chloromethoxyethyl group and a fluorine atom on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-[2-(chloromethoxy)ethyl]-2-fluorobenzene

InChI

InChI=1S/C9H10ClFO/c10-7-12-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2

InChI Key

XXGZIPLMDZZOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOCCl)F

Origin of Product

United States

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